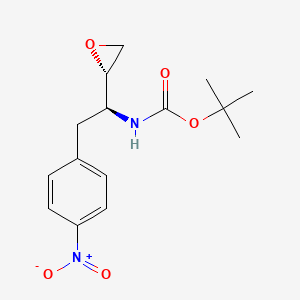

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTONGEVUVJEIRS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375928 | |

| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622866-04-0 | |

| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically starts from chiral amino acid derivatives such as (S)-4-nitrophenylalanine or its protected forms.

- The epoxide ring (oxiran-2-yl) is introduced via stereoselective epoxidation of an allylic or prochiral precursor.

- The tert-butyl carbamate (Boc) protecting group is introduced to protect the amine functionality during subsequent transformations.

Typical Synthetic Route

Protection of the Amino Group:

The amino group of (S)-4-nitrophenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane at room temperature. This step yields the tert-butyl carbamate derivative, ensuring the amine is protected for further reactions.Formation of the Epoxide Ring:

The epoxide moiety is introduced by stereoselective epoxidation of the corresponding alkene intermediate. This can be achieved using peracid reagents (e.g., m-CPBA) or other epoxidizing agents under controlled conditions to maintain stereochemistry.Coupling and Purification:

The final compound is purified by chromatographic techniques such as silica gel column chromatography or reversed-phase chromatography to isolate the pure stereoisomer of this compound.

Alternative Synthetic Approaches

Mitsunobu Reaction for Ether Formation:

In related carbamate syntheses, Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran) have been used to couple phenols with Boc-protected amines, which may be adapted for similar carbamate derivatives.Catalytic Hydrogenation for Nitro Group Reduction:

When starting from nitro precursors, catalytic hydrogenation using palladium on carbon and ammonium formate in ethanol can be employed to reduce nitro groups to amines, which are then protected as carbamates.

Industrial Considerations

- The reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and stereochemical purity.

- Stirring times vary from 1 to 10 hours depending on the scale and temperature, with longer times favoring higher yields and purity.

- Avoidance of high viscosity reaction mixtures is critical for industrial scale-up, achieved by using neutral forms of reagents and careful control of reaction parameters.

Data Table: Summary of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate, DCM, RT, 40 min | >90 | Efficient Boc protection of amine |

| Epoxidation | m-CPBA or equivalent, low temp, inert gas | 70-85 | Stereoselective epoxidation |

| Mitsunobu coupling (optional) | Triphenylphosphine, DIAD, THF, 0-20 °C, 30h | 60-70 | For ether formation in related compounds |

| Nitro group reduction (optional) | Pd/C, ammonium formate, EtOH, reflux 0.5h | 80-90 | Converts nitro to amine for further steps |

| Purification | Silica gel chromatography or RP-HPLC | - | Ensures stereochemical purity |

Research Findings and Analysis

- The stereochemical integrity of both the (S)-configuration at the 2-(4-nitrophenyl) position and the oxirane ring is critical for biological activity and synthetic utility.

- The Boc protecting group is stable under epoxidation conditions, allowing sequential synthesis without racemization or decomposition.

- The use of neutral reagents and controlled reaction times improves yield and purity, especially important for scale-up in pharmaceutical manufacturing.

- Chromatographic purification is essential to separate diastereomers and enantiomers, ensuring the final product meets stringent purity requirements.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

Substitution: Nucleophiles such as amines or alcohols for ring-opening reactions.

Major Products

Diols: From the oxidation of the oxirane ring.

Amines: From the reduction of the nitro group.

Substituted Alcohols or Amines: From nucleophilic ring-opening reactions.

Scientific Research Applications

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer and neurodegenerative diseases. Its oxirane ring is reactive, allowing it to form covalent bonds with target enzymes, thereby modulating their activity. For example, studies have indicated that similar compounds can inhibit serine proteases and other critical enzymes involved in disease progression .

Anticancer Activity

Research indicates that tert-butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate exhibits anticancer properties by inducing apoptosis in cancer cells. The presence of the nitrophenyl group enhances its biological activity, making it a candidate for further development in cancer therapeutics .

Structural Studies

The compound's unique structure allows for detailed studies on molecular interactions in biological systems. Its chirality at the oxirane center is crucial for understanding stereoselectivity in drug interactions .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of this compound, researchers observed a significant reduction in cell viability in various cancer cell lines when treated with the compound at micromolar concentrations. This suggests its potential as a lead compound for developing new anticancer agents .

Case Study 2: Enzyme Interaction

Another study investigated the interaction of this compound with serine proteases, demonstrating that it could effectively inhibit enzyme activity through covalent modification. The findings underscore its potential utility in designing inhibitors for therapeutic applications against diseases where these enzymes play a critical role .

Mechanism of Action

The biological activity of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is primarily due to its ability to interact with biological molecules through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The target compound belongs to a family of tert-butyl carbamate-protected epoxides differing in aromatic substituents. Key analogues include:

Key Observations :

- Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity at the epoxide ring compared to electron-donating groups (e.g., benzyloxy) or halogens (e.g., Br, Cl). This facilitates nucleophilic attacks, critical for forming C–N or C–O bonds in drug intermediates .

- Biological Activity : Fluorinated analogues (e.g., 3,5-difluorophenyl) exhibit improved blood-brain barrier penetration due to increased lipophilicity, making them preferred for CNS-targeting inhibitors .

- Synthetic Utility : Bromophenyl derivatives (e.g., compound 32) serve as substrates for cross-coupling reactions, enabling diversification into ethynyl or trimethylsilyl derivatives .

Physicochemical Properties

- Solubility: The target compound’s solubility is unreported, but structurally similar epoxides (e.g., (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane) are insoluble in water but soluble in chloroform, dichloromethane, and ethyl acetate .

- Specific Rotation: The (S,S)-configured target compound likely has a high optical rotation, akin to the (2S,3S)-epoxy-phenylbutane analogue ([α]D = -71° in methanol) .

Biological Activity

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a complex organic compound notable for its diverse biological activities. This compound features a tert-butyl group, a nitrophenyl moiety, and an oxirane ring, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxirane Ring : This can be achieved through epoxidation reactions.

- Introduction of Functional Groups : The tert-butyl and nitrophenyl groups are introduced via nucleophilic substitution reactions under controlled conditions.

- Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxirane ring facilitates nucleophilic attacks, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, a study demonstrated that related carbamate derivatives showed promising results against various bacterial strains, including E. coli and B. cereus, using microdilution broth susceptibility assays .

Cytotoxicity

In addition to antibacterial properties, the cytotoxic effects of these compounds have been evaluated using the Artemia salina bioassay. Results indicated that certain derivatives displayed low toxicity while maintaining high antibacterial efficacy, making them potential candidates for further development in antimicrobial therapies .

Study 1: Antibacterial Activity Assessment

A comprehensive study synthesized various derivatives of tert-butyl carbamates and assessed their antibacterial activity against resistant strains. The findings revealed that specific modifications in the structure led to enhanced antibacterial properties compared to traditional antibiotics, highlighting the potential for new therapeutic agents in combating drug-resistant pathogens .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their biological effects. It was found that the interaction between the oxirane ring and bacterial enzymes resulted in irreversible enzyme inhibition, supporting the hypothesis that this compound can serve as a potent enzyme inhibitor in microbial systems .

Comparative Analysis with Similar Compounds

The table below summarizes key differences between this compound and other related compounds:

| Compound Name | Structural Features | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Tert-butyl, nitrophenyl, oxirane | High against E. coli | Low |

| Similar Carbamate A | Tert-butyl, phenolic group | Moderate against S. aureus | Moderate |

| Similar Carbamate B | No oxirane ring | Low | High |

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reagents for preparing tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate?

- Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For analogous carbamates, boron tribromide (BBr₃) in dry dichloromethane (DCM) under nitrogen is used for deprotection or functional group transformations . Subsequent steps may include coupling reactions with hydroxylamine hydrochloride or potassium acetate in methanol, followed by column chromatography (silica gel) for purification. Yields for similar compounds range from 11% to 45%, depending on reaction optimization .

- Critical Parameters : Strict anhydrous conditions, inert atmosphere (N₂), and temperature control (e.g., 25°C) are essential to prevent side reactions.

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity .

- High-Resolution Mass Spectrometry (HR-ESI-MS) : Validates molecular weight and isotopic patterns .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What safety precautions are recommended for handling this compound?

- Hazard Mitigation : While specific hazards for this compound are not fully documented, analogous carbamates require:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers/acids .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly at (S)-configured centers?

- Chiral Control Strategies :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-epoxide precursors) .

- Asymmetric Catalysis : Palladium or organocatalysts may enhance enantioselectivity in coupling steps .

- Monitoring : Polarimetry or chiral HPLC tracks enantiomeric excess (ee) during synthesis .

Q. What strategies address low yields (e.g., 11%) in carbamate syntheses?

- Optimization Approaches :

- Reagent Stoichiometry : Adjust molar ratios of BBr₃ or coupling agents to reduce side products .

- Temperature Modulation : Gradual warming (e.g., from 0°C to room temperature) improves reaction efficiency .

- Alternative Solvents : Replace DCM with THF or acetonitrile to enhance solubility of intermediates .

Q. What mechanistic insights explain the reactivity of the epoxide group in this compound?

- Epoxide Ring-Opening : The (S)-oxiran-2-yl group undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects.

- Nucleophiles : Amines or thiols preferentially react at the β-position, forming branched derivatives .

- Acid/Base Catalysis : Protonation of the epoxide oxygen enhances electrophilicity, facilitating ring-opening in aqueous or alcoholic media .

Q. How can advanced spectroscopic methods resolve structural ambiguities in derivatives?

- Techniques :

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity of substituents .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for patent applications .

- DFT Calculations : Predicts NMR chemical shifts and stabilizes proposed intermediates .

Contradictions and Limitations in Current Data

- Yield Variability : Low yields (e.g., 11% in ) suggest unoptimized pathways or competing side reactions .

- Hazard Data Gaps : Limited ecotoxicological or chronic toxicity data require extrapolation from structurally similar compounds .

Recommendations for Future Research

- Explore enzymatic or photochemical methods to improve stereoselectivity and yields.

- Conduct stability studies under varying pH and temperature conditions to refine storage guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.